Tetracenomycin E is a member of the tetracenomycin family, which consists of linearly assembled tetracyclic decaketides. These compounds were initially discovered in the late 1970s and early 1980s for their weak anticancer antibiotic properties. Tetracenomycin E, like its relatives, is produced by specific strains of Streptomyces and has garnered interest due to its potential therapeutic applications and unique biosynthetic pathways.
Tetracenomycin E is primarily sourced from actinomycete bacteria, particularly from species within the Streptomyces genus. These microorganisms are known for their ability to produce a diverse array of bioactive secondary metabolites, including antibiotics, antifungals, and anticancer agents. The biosynthesis of tetracenomycins involves complex metabolic pathways that can be engineered for increased yield and novel derivatives.
Tetracenomycin E belongs to the class of polyketides, specifically categorized under tetracyclic decaketides. This classification is based on its structural characteristics and biosynthetic origin, which involves the assembly of acyl-CoA precursors through polyketide synthase enzymes.
The synthesis of tetracenomycin E can be achieved through both natural fermentation processes and engineered biosynthesis. Traditional methods involve culturing Streptomyces species in specific media conducive to tetracenomycin production. Recent advances have focused on genetic engineering techniques to enhance production yields.
Research has demonstrated that the genetic manipulation of Streptomyces coelicolor can significantly increase the biosynthesis of tetracenomycin E. For instance, the introduction of specific genes such as tcmO (a methyltransferase) and accA2BE (an acetyl-CoA carboxylase) has been shown to improve the metabolic flux towards tetracenomycin production. Additionally, heterologous expression systems have been developed to facilitate the production of novel tetracenomycin derivatives by utilizing plasmids that encode for deoxysugar biosynthesis .
The molecular structure of tetracenomycin E features a complex arrangement characterized by a tetracyclic core with multiple functional groups that contribute to its biological activity. The precise arrangement of these rings and substituents is crucial for its interaction with biological targets.
The molecular formula for tetracenomycin E is , with a molecular weight of approximately 336.0631 g/mol. High-resolution mass spectrometry and nuclear magnetic resonance spectroscopy are commonly employed techniques for elucidating the structure and confirming the identity of this compound .
Tetracenomycin E undergoes various chemical reactions that are pivotal in its biosynthesis and potential modification for therapeutic applications. Key reactions include methylation, oxidation, and glycosylation, which can alter its pharmacological properties.
The enzymatic reactions involved in the biosynthesis of tetracenomycin E are catalyzed by polyketide synthase complexes and other modifying enzymes such as cytochrome P450 monooxygenases. These enzymes facilitate the conversion of simple precursors into complex structures through iterative cycles of chain elongation and functional group modification .
The mechanism of action for tetracenomycin E primarily involves binding to ribosomal RNA, thereby inhibiting protein synthesis in susceptible bacterial cells. This action disrupts normal cellular functions, leading to bacterial cell death.
Studies have shown that tetracenomycins can bind within the ribosomal exit tunnel, effectively blocking peptide elongation during translation. This mechanism is similar to other ribosome-targeting antibiotics, highlighting the importance of structural features in determining binding affinity and specificity .
Tetracenomycin E exhibits characteristic physical properties such as solubility in organic solvents like methanol and ethanol but limited solubility in water. Its melting point and stability under various conditions are critical factors influencing its storage and application.
Chemically, tetracenomycin E is sensitive to light and heat, which can lead to degradation. Its reactivity with various nucleophiles allows for potential derivatization to enhance its therapeutic efficacy or reduce toxicity.
Tetracenomycin E has potential applications in medicinal chemistry as an antibiotic agent against certain bacterial infections. Its unique mechanism of action makes it a candidate for developing new treatments against antibiotic-resistant strains. Additionally, research into its biosynthetic pathway opens avenues for engineering more effective derivatives with improved pharmacological profiles.
Tetracenomycin E is a tetracyclic aromatic polyketide with the molecular formula C₂₂H₁₆O₈, confirmed through high-resolution mass spectrometry and crystallographic analysis. Its molecular weight is 408.362 g/mol, as calculated from the empirical formula and validated via mass spectrometric data [1] [9]. The compound features a naphthacenequinone core characteristic of type II polyketides, with additional functional groups including carboxylic acid, methoxy, and hydroxy substituents (Table 1).
Table 1: Molecular Identity of Tetracenomycin E
Property | Value |
---|---|
Molecular Formula | C₂₂H₁₆O₈ |
Exact Molecular Weight | 408.362 g/mol |
SMILES | COc1cc(O)c2C(=O)c3c(O)c4c(C)c(C(=O)O)c(OC)cc4cc3C(=O)c2c1 |
InChI Key | UBGPMJPFKHUCCA-UHFFFAOYSA-N |
Unlike many tetracenomycins (e.g., tetracenomycin X with chiral centers at C-4 and C-12a), Tetracenomycin E exhibits a planar, symmetric chromophore without chiral centers. Its stereochemistry is defined by the rigid, fully aromatic tetracyclic system. The absence of asymmetric carbons precludes stereoisomerism, distinguishing it from seco-tetracenomycins like saccharothrixones G–H, which feature ring-cleavage-induced chirality at C-4 [2]. The carboxylic acid at C-2 and hydroxy groups at C-10/C-12 adopt fixed orientations due to intramolecular hydrogen bonding, as inferred from NMR coupling constants and X-ray diffraction of analogues [1] [7].
NMR Spectroscopy: ¹H and ¹³C NMR data (acetone-d₆) reveal key structural features (Table 2). Aromatic protons resonate at δ 7.44 (H-6) and 7.20 (H-7), while olefinic protons appear at δ 5.61 (H-2). Methoxy groups (δ 3.91–3.94) and a carboxylic acid (δ 14.70, exchangeable) are identifiable. ¹³C NMR confirms 22 carbons, including carbonyls (δ 193.6, 177.0), olefinic carbons (δ 101.5–142.2), and oxygen-bearing aliphatic carbons (δ 69.6–78.6) [1] [2].
Mass Spectrometry: HRESIMS shows [M+H]⁺ at m/z 409.355, consistent with C₂₂H₁₆O₈. Fragmentation patterns include losses of CO₂ (-44 Da) and methoxy groups (-31 Da), confirming the carboxylic acid and methoxy substituents [1].
UV-Vis Spectroscopy: Absorption maxima at 266, 277, and 382 nm indicate π→π* transitions of the conjugated quinone system. The bathochromic shift at 382 nm arises from the anthraquinone-like chromophore extended by the naphthacene backbone [2] [3].
Table 2: Key NMR Assignments for Tetracenomycin E (Acetone-d₆) [1]
Position | δH (ppm) | δC (ppm) | Multiplicity |
---|---|---|---|
H-2 | 5.61 | 101.5 | Singlet |
H-6 | 7.44 | 118.2 | Singlet |
H-7 | 7.20 | 105.9 | Singlet |
3-OCH₃ | 3.91 | 56.1 | Singlet |
8-OCH₃ | 3.94 | 60.8 | Singlet |
C-1 | - | 193.6 | Carbonyl |
C-3 | - | 177.0 | Carboxylic Carbon |
Tetracenomycin E belongs to a structurally diverse family of bacterial aromatic polyketides. Key comparisons include:
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